N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
Properties
CAS No. |
688055-75-6 |
|---|---|
Molecular Formula |
C25H21N3O5S |
Molecular Weight |
475.52 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-8-4-15(5-9-18)12-26-23(29)17-6-2-16(3-7-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34) |
InChI Key |
WBNBQTWJSGZHSU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group and a quinazoline derivative. Its molecular formula is C23H25N3O5S, and it has a molecular weight of approximately 455.53 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific proteins and pathways within cells.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer effects. Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. A study utilizing molecular docking analysis found that quinazoline derivatives bind effectively to cancer-related proteins, suggesting potential as anticancer agents .
2. Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. Compounds with similar structural motifs have been shown to inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress in cells. These mechanisms are crucial for developing therapies for chronic inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies indicate that quinazoline derivatives possess antimicrobial properties against various bacterial strains. The interaction of these compounds with bacterial cell membranes may disrupt essential cellular processes, leading to bacterial cell death .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to specific receptors in cells, altering signal transduction pathways that lead to cell growth or apoptosis.
Research Findings and Case Studies
A variety of studies have explored the biological activities of similar compounds. Below is a summary of key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines using MTT assays on quinazoline derivatives. |
| Study 2 | Reported strong anti-inflammatory effects through inhibition of NF-kB signaling pathways in vitro. |
| Study 3 | Showed promising antimicrobial activity against Salmonella typhi and Bacillus subtilis, indicating potential for further development as an antimicrobial agent. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-[(4-Methoxyphenyl)methyl]-6-(6-{[(4-Nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Key Differences: Sulfanyl Group: The target compound has a sulfanylidene (C=S), while ’s analog features a benzylthio (S–CH₂–C₆H₄–NO₂) group at position 4. Linker Chain: A hexanamide spacer replaces the direct methyl linkage in the target compound.
Benzamide-Based Heterocycles
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide () :
- Structural Contrast: Lacks the quinazoline-dioxolane core but shares the 4-methoxybenzamide motif. Contains a dimethylaminomethyl-hydroxyphenyl group, enhancing solubility via tertiary amine and hydroxyl groups.
- Functional Implications :
Isoxazole-Linked Benzamides (–6)
Examples:
- 4-(Diethylamino)-N-(5-methyl-3-phenylisoxazol-4-yl)benzamide ()
- N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide ()
| Feature | Target Compound | Isoxazole Analogs |
|---|---|---|
| Heterocycle | Quinazoline-dioxolane | Isoxazole |
| Substituents | Methoxybenzyl, C=S, C=O | Diethylamino, phenylisoxazole |
| Bioactivity | Not reported (speculative) | Potential kinase inhibition |
Triazole and Thiadiazine Derivatives (–4)
- Triazole-Thiones () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism (thione ↔ thiol), akin to the sulfanylidene group in the target compound.
- Thiazolidinone Derivatives (): The (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide scaffold shares a conjugated C=S system, which may confer similar redox or metal-chelating properties.
Physicochemical Properties and Drug-Likeness
| Parameter | Target Compound | Closest Analog () |
|---|---|---|
| Molecular Weight | ~550–600 g/mol (estimated) | 688.8 g/mol |
| logP | ~4.7 (XlogP3-AA) | 4.7 (calculated) |
| H-Bond Acceptors | 9 | 9 |
| Rotatable Bonds | 12 | 12 |
- Challenges : High molecular weight and rotatable bonds may limit oral bioavailability. The dioxolane ring could enhance metabolic stability compared to ’s hexanamide linker.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a benzamide precursor with a quinazolinone derivative. For example:
- Step 1 : Activate the carboxyl group of 4-(chloromethyl)benzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form an intermediate.
- Step 2 : React the intermediate with a pre-synthesized 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl moiety under anhydrous conditions (e.g., acetonitrile) with a base (e.g., potassium carbonate) to facilitate nucleophilic substitution .
- Optimization : Adjust reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios to improve yield. Monitor purity via HPLC (High Performance Liquid Chromatography) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxyphenyl and sulfanylidene groups). For example, the methoxy group typically shows a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- FT-IR : Identify functional groups like carbonyl (C=O, ~1680 cm⁻¹) and sulfanylidene (C=S, ~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinazolinone-benzamide hybrids?
- Approach :
- Comparative SAR Studies : Analyze substituent effects (e.g., methoxy vs. nitro groups) on activity. For example, methoxy groups may enhance membrane permeability but reduce electrophilic reactivity .
- Dose-Response Assays : Test cytotoxicity and efficacy across multiple cell lines (e.g., HeLa, MCF-7) to identify compound-specific trends versus artifacts.
- Mechanistic Profiling : Use molecular docking to assess binding affinity with targets like topoisomerase II or kinase enzymes. Discrepancies may arise from off-target interactions .
Q. What strategies are effective for improving the aqueous solubility of this hydrophobic compound in in vitro assays?
- Methods :
- Co-Solvent Systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., β-cyclodextrin) to enhance dispersion without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability. Monitor stability via dynamic light scattering (DLS) .
- pH Adjustment : Solubilize using buffered solutions (e.g., phosphate buffer, pH 7.4) if the compound has ionizable groups .
Q. How can the sulfanylidene group in this compound be leveraged for targeted drug delivery?
- Experimental Design :
- Thiol-Disulfide Exchange : Conjugate the sulfanylidene moiety to cysteine-rich proteins (e.g., albumin) or redox-sensitive linkers for tumor-specific release. Validate using fluorescence quenching assays .
- Prodrug Synthesis : Modify the sulfanylidene group to a disulfide prodrug, which is activated by glutathione in cancer cells. Characterize activation kinetics via LC-MS .
Data Interpretation Challenges
Q. How should researchers address inconsistent cytotoxicity data between enzymatic and cell-based assays?
- Analysis Framework :
- Assay Interference Check : Test for false positives/negatives due to compound autofluorescence or enzyme inhibition (e.g., using a luciferase-based counterassay).
- Microenvironment Modeling : Compare 2D monolayer vs. 3D spheroid cultures to account for diffusion limitations in solid tumors .
- Pharmacokinetic Profiling : Measure intracellular accumulation via LC-MS to correlate cytotoxicity with effective concentration .
Synthetic Chemistry Challenges
Q. What are the common side reactions during the synthesis of the quinazolinone core, and how can they be suppressed?
- Troubleshooting :
- Oxidative Byproducts : Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanylidene group. Add antioxidants like BHT (butylated hydroxytoluene) .
- Ring-Opening Reactions : Avoid strong acids/bases during purification. Use mild conditions (e.g., aqueous NaHCO₃ for workup) .
Biological Activity Exploration
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
- Model Selection :
- Neuroinflammation : Use LPS-induced murine models to test anti-inflammatory effects via cytokine profiling (IL-6, TNF-α).
- Blood-Brain Barrier (BBB) Penetration : Conduct pharmacokinetic studies with brain-plasma ratio calculations. Modify logP via prodrug strategies if necessary .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
